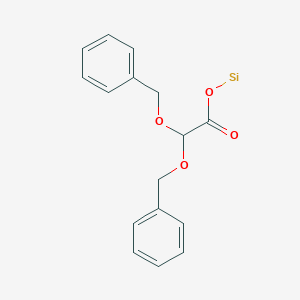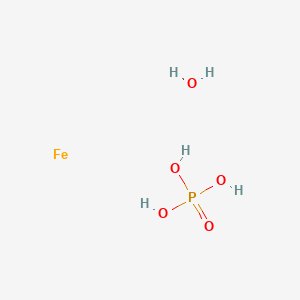
Iron (III) phosphate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, iron(3+) salt (1:1), dihydrate, also known as iron(III) phosphate dihydrate, is a chemical compound with the formula FePO₄·2H₂O. It is an off-white powder that is insoluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(III) phosphate dihydrate can be synthesized through a reaction between ferric chloride (FeCl₃) and sodium phosphate (Na₃PO₄) in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The general reaction is as follows:
FeCl3+Na3PO4+2H2O→FePO4⋅2H2O+3NaCl
The resulting precipitate is then filtered, washed, and dried to obtain iron(III) phosphate dihydrate .
Industrial Production Methods
In industrial settings, iron(III) phosphate dihydrate is produced on a larger scale using similar chemical reactions. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iron(III) phosphate dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: It can react with other phosphate compounds to form different iron phosphate complexes.
Common Reagents and Conditions
Common reagents used in reactions with iron(III) phosphate dihydrate include reducing agents like hydrogen gas (H₂) and sodium borohydride (NaBH₄). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield iron(II) phosphate, while substitution reactions can produce various iron phosphate complexes .
Scientific Research Applications
Iron(III) phosphate dihydrate has a wide range of applications in scientific research, including:
Biology: It is used in studies related to iron metabolism and phosphate biochemistry.
Mechanism of Action
The mechanism of action of iron(III) phosphate dihydrate involves its interaction with various molecular targets and pathways. In catalytic reactions, it facilitates the formation of intermediate complexes that lower the activation energy of the reaction, thereby increasing the reaction rate. In biological systems, it can interact with enzymes and other proteins involved in iron and phosphate metabolism .
Comparison with Similar Compounds
Similar Compounds
Iron(III) phosphate (FePO₄): Similar to iron(III) phosphate dihydrate but without the water molecules.
Iron(II) phosphate (Fe₃(PO₄)₂): Contains iron in the +2 oxidation state.
Calcium phosphate (Ca₃(PO₄)₂): Contains calcium instead of iron and is commonly used in biological and medical applications.
Uniqueness
Iron(III) phosphate dihydrate is unique due to its specific hydration state, which can influence its solubility and reactivity. The presence of water molecules in its structure can affect its interactions with other compounds and its behavior in various chemical and biological systems .
Properties
Molecular Formula |
FeH5O5P |
|---|---|
Molecular Weight |
171.86 g/mol |
IUPAC Name |
iron;phosphoric acid;hydrate |
InChI |
InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI Key |
NZLXKTDCIBHJPF-UHFFFAOYSA-N |
Canonical SMILES |
O.OP(=O)(O)O.[Fe] |
Related CAS |
10028-23-6 68007-05-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12351767.png)
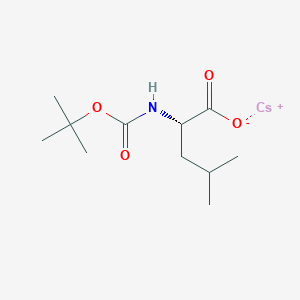
![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
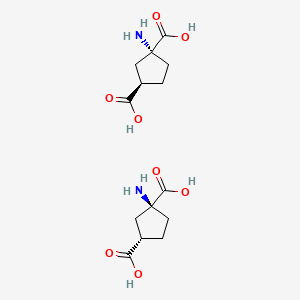
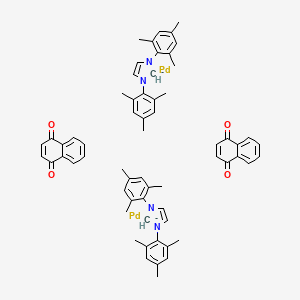

![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)

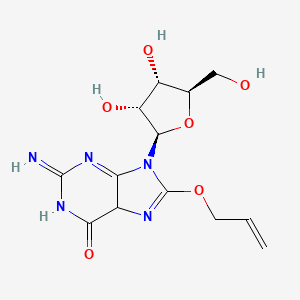
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
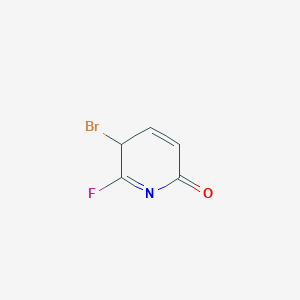
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
